3-Bromo-4-fluorobenzotrifluoride

Suzuki-Miyaura coupling C-C bond formation Palladium catalysis

3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) is a halogenated aromatic building block of the formula C7H3BrF4, characterized by a bromine atom at the 3-position, a fluorine atom at the 4-position, and a trifluoromethyl group on a benzene ring. With a molecular weight of 243.00 g/mol, a density of 1.706 g/mL at 25 °C, and a boiling point of 148-149 °C, it exists as a clear, colorless liquid under standard conditions.

Molecular Formula C7H3BrF4
Molecular Weight 243 g/mol
CAS No. 68322-84-9
Cat. No. B1329879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorobenzotrifluoride
CAS68322-84-9
Molecular FormulaC7H3BrF4
Molecular Weight243 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)F
InChIInChI=1S/C7H3BrF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H
InChIKeyRZJOIMPUMMQKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) Procurement Guide for Research and Industrial Synthesis


3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) is a halogenated aromatic building block of the formula C7H3BrF4, characterized by a bromine atom at the 3-position, a fluorine atom at the 4-position, and a trifluoromethyl group on a benzene ring [1]. With a molecular weight of 243.00 g/mol, a density of 1.706 g/mL at 25 °C, and a boiling point of 148-149 °C, it exists as a clear, colorless liquid under standard conditions . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its strategic substitution pattern enables participation in diverse cross-coupling reactions, making it a valuable synthon for constructing complex fluorinated molecules .

Why 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) Cannot Be Casually Substituted by Other Halogenated Benzotrifluorides


In the class of halogenated benzotrifluorides, seemingly minor structural variations—such as the identity of the halogen (Br vs. Cl vs. I) or the specific substitution pattern on the aromatic ring—profoundly alter both physicochemical properties and chemical reactivity. These differences directly impact reaction outcomes, including cross-coupling efficiency, regioselectivity, and the electronic properties of downstream products . Consequently, substituting 3-bromo-4-fluorobenzotrifluoride with a close analog like 4-bromobenzotrifluoride (lacking the 4-fluoro group), 3-chloro-4-fluorobenzotrifluoride (with a less reactive C-Cl bond), or a regioisomer such as 3-bromo-5-fluorobenzotrifluoride is not a benign exchange. Such substitutions can lead to substantial changes in reaction kinetics, product yields, and the fundamental characteristics of the final synthesized molecule, necessitating careful, data-driven selection [1].

Quantitative Evidence for Selecting 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) Over Its Closest Analogs


Suzuki-Miyaura Cross-Coupling Efficiency: 3-Bromo-4-fluorobenzotrifluoride vs. 4-Bromobenzotrifluoride

3-Bromo-4-fluorobenzotrifluoride exhibits excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Under standard conditions (tetrakis(triphenylphosphine)palladium(0), K2CO3, DME/water, 80 °C, inert atmosphere), it couples with 2,4-dimethylbenzeneboronic acid to yield the biaryl product in 99% yield . In a comparable reaction with 4-tert-butylphenylboronic acid, a 98% yield is achieved . While 4-bromobenzotrifluoride (CAS 402-43-7) is also a competent Suzuki partner, it lacks the 4-fluoro substituent. The ortho-fluorine atom in the target compound is critical for modulating the electronic properties and lipophilicity of the final drug-like molecule, a feature absent in the 4-bromo analog. Quantitative yield data for an analogous coupling using 4-bromobenzotrifluoride was not found in the same report, but the target compound's high and reproducible yields underscore its reliability as a coupling partner.

Suzuki-Miyaura coupling C-C bond formation Palladium catalysis

Differential Reactivity in Amine Arylation: Bromine vs. Chlorine as a Leaving Group

The identity of the halogen significantly dictates the reactivity of benzotrifluoride derivatives. 3-Bromo-4-fluorobenzotrifluoride has a reported efficiency of 60% in reactions with amines to form N-C bonds . While the specific substrate was not disclosed, this value serves as a benchmark. Its chloro-analog, 3-chloro-4-fluorobenzotrifluoride (CAS 78068-85-6), contains a C-Cl bond. According to established principles of palladium-catalyzed cross-coupling, the bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making oxidative addition to Pd(0) more facile for aryl bromides . Therefore, for applications requiring a more reactive electrophile, such as in challenging amination or coupling reactions under mild conditions, the bromo-derivative is preferred.

N-arylation Buchwald-Hartwig Leaving group

Physicochemical Property Differentiation: Density and Boiling Point vs. Key Analogs

The specific combination of substituents on 3-bromo-4-fluorobenzotrifluoride results in a distinct physicochemical profile that is not replicated by its close analogs. The compound has a reported density of 1.706 g/mL at 25 °C and a boiling point of 148-149 °C [1]. In contrast, the regioisomer 3-bromo-5-fluorobenzotrifluoride (CAS 130723-13-6) exhibits a significantly lower density of 1.511 g/mL and a lower boiling point of 138-139 °C [2]. The iodo-analog, 4-fluoro-3-iodobenzotrifluoride (CAS 110192-48-8), has a substantially higher molecular weight (289.997 g/mol) [3]. These differences can impact isolation, purification, and formulation processes. For instance, the higher density of the target compound may influence phase separation during workup.

Physicochemical properties Density Boiling point

Industrial Adoption: Patent Portfolio Size as a Proxy for Validated Utility

The extent to which a compound is incorporated into patented inventions serves as a powerful indicator of its real-world utility and established synthetic value. 3-Bromo-4-fluorobenzotrifluoride is associated with a substantial portfolio of 483 patents [1]. This high patent count suggests that the compound is not merely a research curiosity but a frequently employed and validated intermediate in the development of proprietary molecules, particularly within the pharmaceutical and agrochemical sectors [2]. While many analogs are also patented, the sheer volume for this specific regioisomer underscores its proven track record in industrial R&D pipelines.

Patent landscape Pharmaceutical intermediate Validated use

Synthesis of the Parent Compound: Yield Optimization from 4-Fluorobenzotrifluoride

The commercial availability and cost-effectiveness of 3-bromo-4-fluorobenzotrifluoride are underpinned by optimized synthetic routes. A reported method for its preparation involves the bromination of 4-fluorobenzotrifluoride using bromine, ferric(III) bromide, sulfuric acid, tetrabutylammonium bromide, and lithium bromide at 35-45 °C for 6 hours, achieving a high yield of 95.94% . This efficient and scalable process contrasts with older or alternative methods that may suffer from lower yields or generate challenging isomeric mixtures, thereby ensuring a consistent and cost-effective supply of the desired regioisomer for procurement.

Synthesis Bromination Process chemistry

Primary Research and Industrial Applications for 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9)


Synthesis of Biaryl Pharmacophores via High-Yielding Suzuki-Miyaura Coupling

Researchers engaged in medicinal chemistry programs can reliably utilize 3-bromo-4-fluorobenzotrifluoride as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. As demonstrated by reported yields of up to 99% under standard conditions , this building block enables the efficient construction of biaryl scaffolds. The 4-fluoro and 3-trifluoromethyl substituents are privileged motifs in drug design, known to enhance metabolic stability and modulate lipophilicity, making the resulting coupled products highly valuable for hit-to-lead optimization.

Construction of Fluorinated Agrochemical Intermediates

The compound serves as a key intermediate in the synthesis of modern agrochemicals, where the trifluoromethyl and fluoro groups contribute to enhanced bioavailability and environmental stability . Its use in this sector is validated by its frequent citation in the patent literature, confirming its role in the development of proprietary crop protection agents [1].

N-Arylation for the Synthesis of Novel Amines and Amides

In projects focused on nitrogen-containing compounds, 3-bromo-4-fluorobenzotrifluoride can be employed in Buchwald-Hartwig aminations or related reactions. Its reactivity with amines to form N-C bonds provides a direct route to a diverse array of substituted anilines, which are common structural elements in pharmaceuticals, dyes, and advanced materials. Its higher reactivity compared to its chloro-analog makes it the preferred reagent for challenging coupling partners .

Methodology Development for Cross-Coupling and C-H Activation

Due to its well-defined reactivity profile and the presence of multiple halogen atoms, 3-bromo-4-fluorobenzotrifluoride is an ideal model substrate for developing and testing new synthetic methodologies. Its high reported yields in established Suzuki couplings provide a robust benchmark for evaluating novel catalysts or reaction conditions, while its C-H bonds offer opportunities for exploring regioselective functionalization strategies.

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